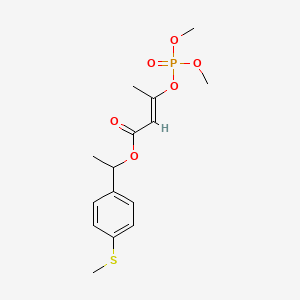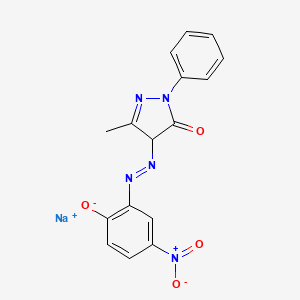
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-(4-(methylthio)phenyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI3-27451 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AI3-27451 typically involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually commercially available chemicals.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include dichloromethane and ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction and increase yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of AI3-27451 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Systems: These systems allow for the continuous production of AI3-27451, improving efficiency and reducing production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
AI3-27451 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the addition of hydrogen or the removal of oxygen.
Substitution: AI3-27451 can undergo substitution reactions where one functional group is replaced by another, typically using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
AI3-27451 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of AI3-27451 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: AI3-27451 can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Modulate Signaling Pathways: The compound can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Interact with Receptors: AI3-27451 may bind to cell surface receptors, triggering downstream effects that alter cellular functions.
Propiedades
Número CAS |
25888-94-2 |
|---|---|
Fórmula molecular |
C15H21O6PS |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-(4-methylsulfanylphenyl)ethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6PS/c1-11(21-22(17,18-3)19-4)10-15(16)20-12(2)13-6-8-14(23-5)9-7-13/h6-10,12H,1-5H3/b11-10+ |
Clave InChI |
GUFZCLXDAHNXOK-ZHACJKMWSA-N |
SMILES isomérico |
CC(C1=CC=C(C=C1)SC)OC(=O)/C=C(\C)/OP(=O)(OC)OC |
SMILES canónico |
CC(C1=CC=C(C=C1)SC)OC(=O)C=C(C)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)

![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)








